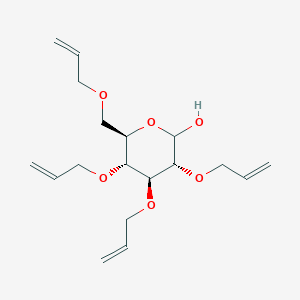

2,3,4,6-Tetra-o-allyl-d-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,6-Tetra-o-allyl-d-glucopyranose is a derivative of glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are substituted with allyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-o-allyl-d-glucopyranose typically involves the protection of the hydroxyl groups of d-glucose followed by allylation. One common method involves the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-o-allyl-d-glucopyranose undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form the corresponding saturated derivatives.

Substitution: The allyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols

Major Products Formed

Epoxides: Formed from the oxidation of allyl groups.

Saturated Derivatives: Formed from the reduction of allyl groups.

Substituted Derivatives: Formed from nucleophilic substitution reactions

Aplicaciones Científicas De Investigación

2,3,4,6-Tetra-o-allyl-d-glucopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: Studied for its potential role in modifying biological molecules and pathways.

Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a precursor for bioactive compounds.

Industry: Used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-o-allyl-d-glucopyranose involves its interaction with various molecular targets and pathways. The allyl groups can undergo chemical modifications, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of proteins, nucleic acids, and other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-o-benzyl-d-glucopyranose: Similar structure but with benzyl groups instead of allyl groups.

2,3,4,6-Tetra-o-acetyl-d-glucopyranose: Acetyl groups instead of allyl groups.

1,2,3,4,6-Penta-o-galloyl-β-d-glucopyranose: Galloyl groups instead of allyl groups .

Uniqueness

2,3,4,6-Tetra-o-allyl-d-glucopyranose is unique due to the presence of allyl groups, which provide distinct reactivity and potential for further chemical modifications. The allyl groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Actividad Biológica

2,3,4,6-Tetra-O-allyl-D-glucopyranose is a glycosylated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on glucose followed by selective allylation. The compound can be synthesized using various methods, including:

- Allylation of Glucose : Utilizing allyl bromide or allyl chloride in the presence of a base to selectively modify the hydroxyl groups.

- Protecting Group Strategy : Employing protective groups such as acetyl or benzyl to prevent unwanted reactions during the synthesis process.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Glucose + Allyl bromide | Base (e.g., NaOH) | Variable |

| 2 | Protection (if necessary) | Acidic/Basic conditions | High |

Biological Activity

This compound exhibits various biological activities that make it a subject of interest in pharmacological research. Key findings include:

Antimicrobial Properties

Research has indicated that derivatives of D-glucose exhibit antimicrobial activity. The introduction of allyl groups may enhance this activity through increased lipophilicity and improved membrane penetration. Studies have shown that certain glycosides can inhibit bacterial growth effectively.

Enzyme Inhibition

The compound is known to interact with specific enzymes. For example:

- Glycogen Phosphorylase Inhibition : It has been reported that derivatives of D-glucose can inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition could have implications for managing conditions like diabetes mellitus .

- Hexokinase Modulation : Similar compounds have been studied for their ability to modulate hexokinase activity, which is crucial in glycolysis and energy metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Interactions : The compound may bind to enzyme active sites or receptor sites, altering their function.

- Cellular Uptake : Its structural modifications may facilitate better cellular uptake compared to unmodified glucose.

Case Studies

-

Antimicrobial Activity :

A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics. -

Cancer Research :

In vitro studies involving cancer cell lines showed that the compound could induce apoptosis in certain types of cancer cells. This effect was linked to its ability to inhibit glycolytic pathways, similar to other D-glucose analogs .

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWSFCCHQHPCH-IHAUNJBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.